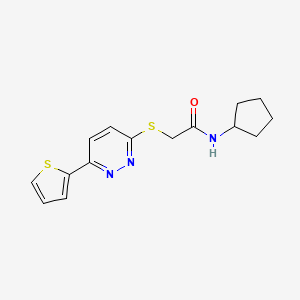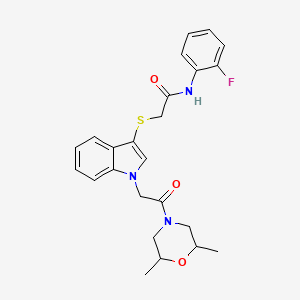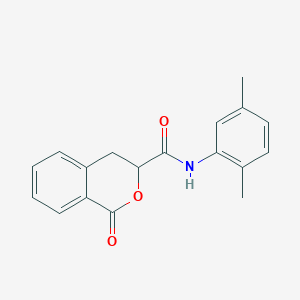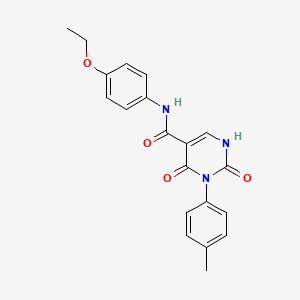![molecular formula C26H21ClFN3O4 B11286397 1-(2-chloro-6-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11286397.png)
1-(2-chloro-6-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, methoxy, and methyl groups
Méthodes De Préparation
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 2-chloro-6-fluoroanisole with appropriate reagents to form the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The chloro and fluoro groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-Chloro-6-fluoroanisole
- Other pyrimidoindole derivatives These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each compound unique in its applications and effects.
Propriétés
Formule moléculaire |
C26H21ClFN3O4 |
|---|---|
Poids moléculaire |
493.9 g/mol |
Nom IUPAC |
1-[(2-chloro-6-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H21ClFN3O4/c1-29-22-12-11-17(35-3)13-18(22)23-24(29)25(32)31(15-7-9-16(34-2)10-8-15)26(33)30(23)14-19-20(27)5-4-6-21(19)28/h4-13H,14H2,1-3H3 |
Clé InChI |
MTCANMCGHIQZMZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11286316.png)
![3-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B11286323.png)

![N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11286329.png)
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B11286330.png)


![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11286355.png)
![2-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B11286362.png)
![9-(4-bromophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11286366.png)
![3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11286374.png)
![N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11286385.png)
![Ethyl 3-({[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11286389.png)

